Valnoctamide
Overview
Description
Synthesis Analysis
Valnoctamide exhibits stereoselective pharmacokinetics in animals and humans . It is a CNS-active chiral constitutional isomer of valpromide, the corresponding amide of valproic acid .
Molecular Structure Analysis
Valnoctamide is a racemic compound with four stereoisomers . All of these were shown to be more effective than valproic acid in animal models of epilepsy . One of these, (2S,3S)-valnoctamide, was considered to be a good candidate for an anticonvulsant in August 2003 .
Chemical Reactions Analysis
Valnoctamide is known to increase, through inhibition of epoxide hydrolase, the serum levels of carbamazepine-10,11-epoxide, the active metabolite of carbamazepine, sometimes to toxic levels .
Physical And Chemical Properties Analysis
Valnoctamide has a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol . It is a fatty amide .
Scientific Research Applications
Sedative
- Application Summary : Valnoctamide has been used in France as a sedative-hypnotic since 1964 . It is a structural isomer of valpromide, a valproic acid prodrug .
- Results or Outcomes : The effectiveness of Valnoctamide as a sedative is well-established, as it has been in use for this purpose since 1964 .
Epilepsy Treatment
- Application Summary : Valnoctamide has been investigated for use in epilepsy . It is a racemic compound with four stereoisomers, all of which were shown to be more effective than valproic acid in animal models of epilepsy .
- Results or Outcomes : All four stereoisomers of Valnoctamide were shown to be more effective than valproic acid in animal models of epilepsy .
Neuropathic Pain Treatment
- Application Summary : Valnoctamide was studied for neuropathic pain in 2005 by Winkler et al., with good results . It had minimal effects on motor coordination and alertness at effective doses, and appeared to be equally effective as gabapentin .
- Results or Outcomes : Valnoctamide had minimal effects on motor coordination and alertness at effective doses, and appeared to be equally effective as gabapentin .
Treatment of Benzodiazepine-refractory Status Epilepticus
- Application Summary : Valnoctamide (VCD), a derivative of valproate, suppresses electrographic seizures in animal models of status epilepticus (SE), even when the seizures are resistant to benzodiazepines (BZDs) .
- Results or Outcomes : Valnoctamide induced a specific, rapid, dose-dependent, and reversible slowing of the decay of miniature inhibitory post-synaptic currents (mIPSCs) in CA1 pyramidal cells . This is similar to the effect of BZDs on mIPSCs, but the effect of VCD persisted in the presence of the BZD-binding site antagonist flumazenil, and was additive to the effect of the BZD, diazepam .
Central Nervous System Depressant
- Application Summary : Valnoctamide may increase the central nervous system depressant (CNS depressant) activities of Fluoxetine .
- Results or Outcomes : The effectiveness of Valnoctamide as a CNS depressant is suggested by its potential to increase the CNS depressant activities of Fluoxetine .
Treatment of Mania
- Application Summary : Valnoctamide has been studied for the prophylaxis of mania . This is particularly significant because it offers a potential alternative to the much more teratogenic valproic acid or its salts .
- Results or Outcomes : The effectiveness of Valnoctamide for the prophylaxis of mania is suggested by the fact that a clinical trial was started .
Interaction with Fluoxetine
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-3-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCJOCOSPZMDJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863333 | |
Record name | 2-Ethyl-3-methylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valnoctamide | |
CAS RN |
4171-13-5 | |
Record name | Valnoctamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4171-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valnoctamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004171135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valnoctamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13099 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VALNOCTAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | VALNOCTAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethyl-3-methylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valnoctamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALNOCTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O25NRX9YG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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